molecular formula C17H16ClNO2 B410952 2-(3-chloro-4-methylphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(3-chloro-4-methylphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B410952
M. Wt: 301.8g/mol
InChI Key: XRWULCVLPOMGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chloro-4-methylphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a chloro-substituted phenyl ring and a methanoisoindole core

Preparation Methods

The synthesis of 2-(3-chloro-4-methylphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of the chloro-substituted phenyl ring, followed by the construction of the methanoisoindole core. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The chloro-substituted phenyl ring can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to modify its structure.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-chloro-4-methylphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methylphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with molecular targets in biological systems. The chloro-substituted phenyl ring and the methanoisoindole core allow the compound to bind to specific proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other chloro-substituted phenyl derivatives and methanoisoindole-based molecules. Compared to these compounds, 2-(3-chloro-4-methylphenyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific substitution pattern and core structure. This uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H16ClNO2

Molecular Weight

301.8g/mol

IUPAC Name

4-(3-chloro-4-methylphenyl)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C17H16ClNO2/c1-9-3-6-12(8-13(9)18)19-15(20)14-10-4-5-11(7-10)17(14,2)16(19)21/h3-6,8,10-11,14H,7H2,1-2H3

InChI Key

XRWULCVLPOMGLZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C4CC(C3(C2=O)C)C=C4)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C4CC(C3(C2=O)C)C=C4)Cl

Origin of Product

United States

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